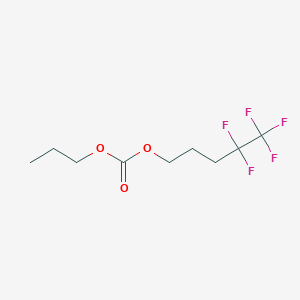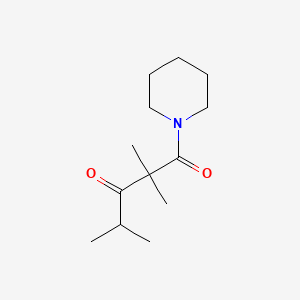
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is a synthetic steroid compound with a molecular formula of C21H34O2. It is known for its structural similarity to naturally occurring androgens and is often studied for its potential biological and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Reduction: The reduction of a 4,5 double bond in a steroid precursor to form the 5alpha configuration.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups at the 1alpha and 17 positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one: A naturally occurring androgen with similar structural features.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
3beta-Hydroxy-5alpha-androstan-17-one: A metabolite of testosterone with similar properties.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-1alpha,17-dimethyl- is unique due to its specific methylation pattern at the 1alpha and 17 positions, which may confer distinct biological activities and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
17-hydroxy-1,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-11-15(22)12-14-5-6-16-17-8-10-20(3,23)19(17,2)9-7-18(16)21(13,14)4/h13-14,16-18,23H,5-12H2,1-4H3 |
InChI-Schlüssel |
XGTSZQUZTZMJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)





![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)


